molecular formula C8H9N3 B6150170 4-amino-3-(methylamino)benzonitrile CAS No. 64910-49-2

4-amino-3-(methylamino)benzonitrile

Cat. No.: B6150170
CAS No.: 64910-49-2
M. Wt: 147.2
InChI Key:
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Description

4-amino-3-(methylamino)benzonitrile is an organic compound with the molecular formula C8H9N3 It is a derivative of benzonitrile, featuring both an amino group and a methylamino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-(methylamino)benzonitrile typically involves the nitration of a suitable precursor followed by reduction and subsequent functional group transformations. One common method involves the following steps:

    Nitration: Benzonitrile is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Methylation: The amino group is methylated using methyl iodide in the presence of a base like sodium hydroxide to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation for the reduction step and continuous flow reactors for the nitration and methylation steps. These methods ensure higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-amino-3-(methylamino)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to an amine group.

    Substitution: The amino groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Products include nitroso and nitro derivatives.

    Reduction: Products include primary amines.

    Substitution: Products include halogenated derivatives of this compound.

Scientific Research Applications

4-amino-3-(methylamino)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-amino-3-(methylamino)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-3-(dimethylamino)benzonitrile
  • 4-amino-3-(ethylamino)benzonitrile
  • 4-amino-3-(propylamino)benzonitrile

Uniqueness

4-amino-3-(methylamino)benzonitrile is unique due to the presence of both an amino group and a methylamino group on the benzene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in the synthesis of various organic compounds and potential pharmaceuticals.

Properties

CAS No.

64910-49-2

Molecular Formula

C8H9N3

Molecular Weight

147.2

Purity

95

Origin of Product

United States

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